Mono-11(Z)-eicosenoin

Description

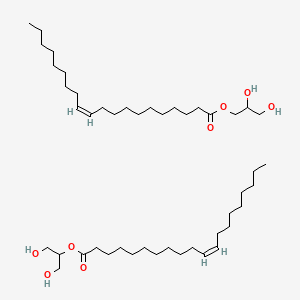

Mono-11(Z)-eicosenoin (CAS: 62207-88-9) is a monoacylglycerol derived from (11Z)-eicosenoic acid (gondoic acid) and glycerol. Its molecular formula is C₂₃H₄₄O₄, with a molecular weight of 384.6 g/mol . It is supplied as a colorless liquid with an aromatic odor, stored at -20°C in acetone solution. Key physical properties include:

Safety data highlight flammability (NFPA Flam. Liq. 2), acute toxicity (Oral LD₅₀: 3,450 mg/kg in rats), and severe eye irritation (Eye Irrit. 2A) .

Properties

Molecular Formula |

C46H88O8 |

|---|---|

Molecular Weight |

769.2 g/mol |

IUPAC Name |

1,3-dihydroxypropan-2-yl (Z)-icos-11-enoate;2,3-dihydroxypropyl (Z)-icos-11-enoate |

InChI |

InChI=1S/2C23H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h2*9-10,22,24-25H,2-8,11-21H2,1H3/b2*10-9- |

InChI Key |

FGNBBOFVWJJDPM-QZOPMXJLSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCC(=O)OCC(CO)O.CCCCCCCC/C=C\CCCCCCCCCC(=O)OC(CO)CO |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCC=CCCCCCCCCCC(=O)OC(CO)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 11-Eicosenoate (CAS: 3946-08-5)

- Structure: Methyl ester of (11Z)-eicosenoic acid.

- Molecular formula : C₂₁H₄₀O₂.

- Key differences: Lacks the glycerol backbone present in monoacylglycerols. Lower polarity due to the methyl ester group, enhancing solubility in non-polar solvents. Applications: Used as a reference standard in gas chromatography for lipid profiling .

11(Z)-Eicosenoic Acid (Gondoic Acid) (CAS: 5561-99-9)

- Structure : Free fatty acid with a cis double bond at position 11.

- Molecular formula : C₂₀H₃₈O₂.

- Key differences :

Methyl 11,14-Eicosadienoate (CAS: 1101191-22-3)

- Structure: Methyl ester of (11Z,14Z)-eicosadienoic acid.

- Molecular formula : C₂₁H₃₈O₂.

- Key differences: Contains two double bonds (vs. one in Mono-11(Z)-eicosenoin), leading to lower oxidative stability. Applications: Studied for its role in inflammatory pathways due to diunsaturated structure .

Monoeicosenoin (CAS: 55355-34-5)

- Structure: Structural isomer or purity variant of this compound.

- Molecular formula: C₂₃H₄₄O₄ (identical to this compound).

- Key differences: Not classified as hazardous, unlike this compound, suggesting differences in isomer configuration or purity (≥95% for Cayman’s product vs. 99% for Larodan’s) .

Comparative Data Table

Key Findings

Structural Impact on Function: The glycerol backbone in this compound enhances its amphiphilicity, making it suitable for lipid bilayer studies, whereas methyl esters are more volatile and suited for analytical applications . Double bond position (e.g., 11 vs. 11,14) influences oxidative stability and biological activity .

Safety Profiles: this compound’s hazards (flammability, irritation) contrast with the non-hazardous classification of its isomer Monoeicosenoin, highlighting the importance of structural verification .

Environmental Considerations: this compound is classified as a water hazard (Class 2), requiring strict disposal protocols to prevent groundwater contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.